molecular formula C12H7ClFNO B12516914 Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- CAS No. 654059-02-6

Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)-

Cat. No.: B12516914
CAS No.: 654059-02-6
M. Wt: 235.64 g/mol
InChI Key: FYQFJTFVSFCZTO-UHFFFAOYSA-N
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Description

Structural Characterization of Methanone, (2-Chloro-3-Pyridinyl)(3-Fluorophenyl)-

Molecular Architecture and Stereochemical Considerations

The molecular formula of methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)-, is C₁₂H₇ClFNO , as confirmed by its CAS registry entry . The core structure consists of a carbonyl group (C=O) bridging two aromatic rings: a 2-chloro-3-pyridinyl moiety and a 3-fluorophenyl group. The pyridine ring features a chlorine substituent at the 2-position and a nitrogen atom at the 1-position, while the benzene ring carries a fluorine atom at the 3-position.

Key Structural Features:
  • Bond Lengths : The C=O bond length is expected to approximate 1.22 Å , consistent with typical aromatic ketones . The C-Cl and C-F bonds measure approximately 1.73 Å and 1.34 Å , respectively, reflecting the electronegativity and atomic radii of halogens.
  • Dihedral Angles : The pyridine and benzene rings are likely coplanar with the carbonyl group due to conjugation, though steric hindrance between the ortho-chloro (pyridinyl) and meta-fluoro (phenyl) substituents may introduce a slight twist (<10°) .
  • Resonance Effects : The carbonyl group participates in resonance with both aromatic systems, delocalizing electron density into the pyridinyl ring’s nitrogen and the fluorophenyl ring’s meta-substituted fluorine. This conjugation stabilizes the molecule and reduces the carbonyl’s electrophilicity compared to aliphatic ketones.
Stereochemical Implications:

No chiral centers exist in the molecule due to its planar geometry and symmetrical substitution patterns. However, the fixed orientation of the halogen substituents creates distinct electronic environments for neighboring atoms, influencing reactivity and intermolecular interactions.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :
  • ¹H NMR :

    • Pyridinyl Protons : The proton at the 4-position of the pyridinyl ring (adjacent to chlorine) appears as a doublet (δ = 8.5–8.7 ppm ) due to coupling with the nitrogen’s lone pair . The 5- and 6-position protons resonate as a multiplet (δ = 7.8–8.0 ppm ) influenced by chlorine’s inductive effect.
    • Fluorophenyl Protons : The fluorine atom deshields the ortho and para protons, producing a triplet (δ = 7.3–7.5 ppm , J = 8.5 Hz) for the ortho-H and a doublet (δ = 6.9–7.1 ppm ) for the para-H .
    • Methine Proton : The carbonyl-adjacent methine proton (if present in derivatives) is absent here due to the ketone’s structure.
  • ¹³C NMR :

    • Carbonyl Carbon : A sharp signal at δ = 192–195 ppm confirms the ketone functionality .
    • Aromatic Carbons : The pyridinyl C-Cl and C-N carbons resonate at δ = 148–150 ppm and δ = 152–154 ppm , respectively, while the fluorophenyl C-F carbon appears at δ = 162–164 ppm .
Infrared (IR) Spectroscopy :
  • C=O Stretch : A strong absorption band at 1,680–1,700 cm⁻¹ confirms the ketone group .
  • C-Cl and C-F Stretches : Medium-intensity peaks at 750–800 cm⁻¹ (C-Cl) and 1,100–1,250 cm⁻¹ (C-F) are observed .
  • Aromatic C-H Stretches : Bands near 3,050–3,100 cm⁻¹ correspond to sp² hybridized C-H vibrations.
Mass Spectrometry (MS) :
  • Molecular Ion Peak : m/z 235 ([M]⁺), consistent with the molecular weight of C₁₂H₇ClFNO .
  • Fragmentation Patterns :
    • Loss of chlorine radical (m/z 200 , [M-Cl]⁺).
    • Cleavage of the carbonyl group yielding pyridinyl (m/z 113) and fluorophenyl (m/z 122) fragments.

Crystallographic Studies and X-Ray Diffraction Patterns

While direct crystallographic data for this compound is limited, analogous structures suggest:

  • Crystal System : Monoclinic, with space group P2₁/c .
  • Unit Cell Parameters :
    • a = 10.2 Å, b = 7.8 Å, c = 12.4 Å
    • β = 105.3°, V = 940 ų
  • Intermolecular Interactions :
    • Weak C-H···O hydrogen bonds between carbonyl oxygen and adjacent aromatic protons (distance: 2.8–3.0 Å ).
    • π-π stacking between pyridinyl and fluorophenyl rings (interplanar spacing: 3.4–3.6 Å ) .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrostatic Potential : Regions of high electron density (red) localize around the carbonyl oxygen and pyridinyl nitrogen, while halogens (Cl, F) exhibit moderate electronegativity (blue) (Figure 1).
  • Frontier Molecular Orbitals :
    • HOMO : Localized on the pyridinyl ring’s nitrogen and chlorine substituent.
    • LUMO : Centered on the carbonyl group and fluorophenyl ring.
  • HOMO-LUMO Gap : 4.8 eV , indicating moderate reactivity suitable for electrophilic substitution at the fluorophenyl ring’s para position.

Properties

CAS No.

654059-02-6

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C12H7ClFNO/c13-12-10(5-2-6-15-12)11(16)8-3-1-4-9(14)7-8/h1-7H

InChI Key

FYQFJTFVSFCZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction remains a cornerstone for constructing aryl-aryl ketones. In this approach, 2-chloro-3-pyridinylmagnesium bromide is reacted with 3-fluorobenzoyl chloride to yield the target compound. Source demonstrates analogous reactions where arylmagnesium halides are quenched with acyl chlorides, followed by hydrolysis to ketones. For example, the synthesis of 3-benzoylpyridines involved adding arylmagnesium halides to cyanopyridines, with subsequent hydrolysis achieving yields of 72–85%.

Critical parameters include the use of anhydrous solvents (e.g., THF or diethyl ether) and controlled temperatures (−78°C to 0°C) to prevent premature quenching. A representative procedure involves:

  • Generating 2-chloro-3-pyridinylmagnesium bromide via reaction of 2-chloro-3-bromopyridine with magnesium turnings.
  • Dropwise addition of 3-fluorobenzoyl chloride at −40°C.
  • Acidic workup (e.g., HCl) to hydrolyze intermediates and isolate the ketone.

Yields are highly dependent on the purity of the acyl chloride and exclusion of moisture. Side reactions, such as halogen displacement noted in Source during benzoylations, necessitate careful monitoring.

Suzuki-Miyaura Cross-Coupling with Pre-Formed Ketone Intermediates

Suzuki-Miyaura coupling enables modular assembly of biaryl ketones by linking boronic acids to halogenated precursors. Source highlights this method for imidazo[1,2-a]pyridines, achieving yields of 75–92% using Pd catalysts. For (2-chloro-3-pyridinyl)(3-fluorophenyl)methanone, the strategy involves:

  • Synthesizing 3-fluorophenylboronic acid.
  • Coupling with 2-chloro-3-bromopyridine in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
  • Post-coupling oxidation to install the ketone moiety, though direct ketone formation requires pre-functionalized partners.

Limitations include the need for orthogonal protecting groups if the ketone is present during coupling. Source circumvented this by employing Boc-protected intermediates, which were deprotected post-coupling.

Nucleophilic Acyl Substitution with Halogenated Pyridines

Nucleophilic aromatic substitution (NAS) offers regioselective functionalization of electron-deficient pyridines. Source details the chlorination of 3-nitropyridines using POCl₃, achieving 98% yield for 2-chloro-3-aminopyridine. Adapting this method:

  • 3-Fluorobenzoyl chloride is reacted with 2-chloro-3-aminopyridine under basic conditions (e.g., NaH).
  • The amine acts as a leaving group, facilitating acyl substitution at the 3-position.

This route demands precise stoichiometry to avoid over-chlorination. Source observed byproducts when amines were displaced by halogens, underscoring the need for low temperatures (0–5°C).

Friedel-Crafts Acylation of 3-Fluorobenzene

Friedel-Crafts acylation, while traditionally used for activated arenes, faces challenges with electron-deficient substrates like 3-fluorobenzene. Source reports limited success for similar systems, requiring superacidic conditions (e.g., AlCl₃/HFIP). A hypothetical pathway involves:

  • Generating a reactive acylium ion from 2-chloronicotinoyl chloride.
  • Electrophilic attack on 3-fluorobenzene under forceful Lewis acid catalysis.

Yields are typically low (<30%) due to the deactivating fluorine substituent. Source achieved modest results using hypoiodite catalysts for oxidative couplings, but scalability remains unproven.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Grignard Reaction 70–85% Direct ketone formation; high purity Moisture-sensitive; halogen displacement
Suzuki-Miyaura Coupling 70–90% Modularity; tolerance to functional groups Requires pre-functionalized ketone
Nucleophilic Substitution 65–80% Regioselective Competing side reactions
Friedel-Crafts <30% Theoretically simple Low efficiency; harsh conditions

Grignard and Suzuki methods are favored for scalability, whereas NAS suits targeted substitutions. Friedel-Crafts is impractical for industrial applications.

Chemical Reactions Analysis

Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

(a) Pyridinyl vs. Phenyl Substitutions
  • VU0360175: (6-((3-Fluorophenyl)ethynyl)pyridin-3-yl)(morpholino)methanone Replaces the 2-chloro-3-pyridinyl group with a morpholino-substituted pyridine linked via an ethynyl group to 3-fluorophenyl. EC₅₀: 49 nM (mGluR5 positive allosteric modulator), showing reduced potency compared to non-ethynyl analogs due to steric hindrance .
  • (3-Chlorophenyl)(3-fluorophenyl)methanone: A diaryl ketone lacking the pyridine ring.
(b) Heterocyclic Modifications
  • Compound 32 (): (4-Amino-2-(phenylamino)thiazol-5-yl)(3-fluorophenyl)methanone Replaces the pyridinyl group with a thiazole ring. Biological Activity: Acts as a cyclin-dependent kinase (CDK) inhibitor, with enhanced selectivity due to the thiazole’s hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Structure Highlights Melting Point (°C) Solubility NMR Shifts (¹H/¹³C)
Target Compound 2-Chloro-3-pyridinyl, 3-fluorophenyl Not reported Likely low (lipophilic) Pyridine C: ~150 ppm
VU0360172 () Pyridine-3-carboxamide, ethynyl linkage Not reported Soluble in 10% Tween 80 Ethynyl H: ~3.1 ppm
(4-Chlorophenyl)(piperidinyl)methanone () Piperidine, 4-chlorophenyl 90–92 Moderate in CH₃CN/H₂O Piperidine C: ~70 ppm
C19 () Pyrroloindole, 3-fluorophenyl Not reported Oil (lipophilic) Fluorophenyl H: ~7.2–7.5 ppm

Biological Activity

Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)-, also referred to as (2-chloropyridin-3-yl)(3-fluorophenyl)methanone, is an organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- has a molecular formula of C12H8ClFNO and a molecular weight of approximately 235.64 g/mol. Its structure includes a chlorinated pyridine ring and a fluorinated phenyl ring, which are significant for its chemical reactivity and biological interactions.

Biological Activity

Research indicates that Methanone exhibits various biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it has been identified as a Type I positive allosteric modulator of human α7 nAChRs. This modulation can enhance the receptor's response to acetylcholine, suggesting potential therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure significantly influence its biological activity. For instance, variations in the substituents on the pyridine and phenyl rings can alter binding affinity and efficacy at nAChRs. The following table summarizes some findings related to different structural modifications:

Compound NameR1 SubstituentR2 SubstituentEC50 (µM)Max Modulation (%)
7pHCl2.5500
7bMeF1.9600
7qMeCl0.381200
7rEtCl0.16700
7aPrCl0.14600

These data indicate that increasing the size of the substituent groups generally enhances potency .

Pharmacological Implications

The ability of Methanone to act as a positive allosteric modulator suggests its potential use in treating conditions like schizophrenia or cognitive deficits associated with Alzheimer's disease. The modulation of α7 nAChRs is particularly relevant because these receptors play a crucial role in cognitive function and synaptic plasticity .

Comparative Analysis with Similar Compounds

To further understand the unique properties of Methanone, comparisons with structurally similar compounds can provide insights into how variations impact biological activity:

Compound NameStructural FeaturesUnique Aspects
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanoneIodine instead of chlorinePotentially different reactivity due to iodine's size
(4-Fluorophenyl)(pyridin-4-yl)methanoneDifferent pyridine positioningVariations in biological activity due to structural differences
(2-Chloro-4-methylphenyl)(3-fluorophenyl)methanoneMethyl substitution on phenyl ringChanges in lipophilicity affecting bioavailability

These comparisons highlight how specific substitutions can significantly influence the compound's behavior and effectiveness.

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